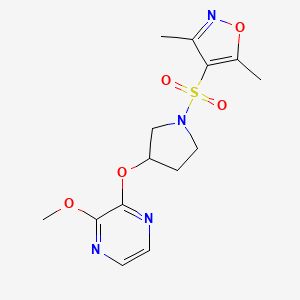

4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound

Wissenschaftliche Forschungsanwendungen

Chemistry:

Building block for more complex synthetic targets.

Biology:

Potential probe for biochemical pathways.

Medicine:

Research into therapeutic applications due to its structural features, which might interact with specific enzymes or receptors.

Industry:

Could be used in material sciences for creating specialized polymers or coatings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps. Initial reaction may include the formation of the isoxazole core, which is then functionalized through sulfonation and subsequent coupling reactions with pyrrolidine derivatives. Key reaction conditions involve the use of bases, solvents like DMF, and control of temperature and pressure.

Industrial Production Methods:

Industrial production might scale these reactions up using automated synthesizers to ensure precision. Continuous flow reactors could be employed to optimize yields and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: : The compound can be subjected to oxidative conditions, potentially modifying the pyrazin or pyrrolidine moieties.

Reduction: : Reductive conditions might affect the sulfonyl group, leading to different derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the isoxazole core.

Common Reagents and Conditions:

Oxidation: : Reagents like potassium permanganate.

Reduction: : Reagents such as sodium borohydride.

Substitution: : Various halides and bases in aprotic solvents.

Major Products:

Oxidation: : Likely products include oxygenated derivatives.

Reduction: : Resulting in reduced or fully hydrogenated versions.

Substitution: : Diverse substituted analogs depending on the reagents used.

Wirkmechanismus

The Mechanism:

The compound likely exerts effects by interacting with specific molecular targets in cells, such as enzymes or receptors, due to its sulfonyl and pyrazinyl groups.

Molecular Targets and Pathways:

Enzyme inhibitors: Could inhibit certain enzymes involved in disease processes.

Receptor modulation: Potential to modulate signaling pathways.

Vergleich Mit ähnlichen Verbindungen

4-((3-(Pyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

4-((3-(3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Highlighting Uniqueness:

What sets 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole apart is the specific arrangement of its functional groups, which might offer unique interactions with biological targets, paving the way for novel applications in medicine and materials science.

Is there a particular section you’d like to dive deeper into?

Biologische Aktivität

The compound 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole (CAS Number: 2034285-21-5) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O5S, with a molecular weight of 354.38 g/mol. It features several functional groups, including a methoxypyrazine moiety, a pyrrolidine ring, and a sulfonyl group attached to a dimethylisoxazole structure. The unique combination of these groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Compounds with similar structural features have been reported to exhibit significant antibacterial and antifungal properties. The presence of the methoxypyrazine and pyrrolidine functionalities suggests that this compound may interact favorably with microbial targets, potentially leading to effective antimicrobial agents .

Anticancer Potential

Research indicates that derivatives of isoxazole compounds can demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications on the isoxazole ring can enhance its activity against specific cancer types, suggesting that our compound may possess similar anticancer properties . In vitro assays indicated promising results in inhibiting cell proliferation in various cancer models.

Neuroprotective Effects

Certain compounds related to this structure have been noted for their neuroprotective abilities, which could be beneficial in treating neurodegenerative diseases. The mechanisms may involve reducing oxidative stress or modulating neuroinflammatory pathways .

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with compounds similar to 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole:

While specific mechanisms for 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole remain under investigation, it is hypothesized that the sulfonyl group may facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions. Additionally, the methoxypyrazine component could enhance lipophilicity, improving cell membrane penetration and bioavailability .

Future Directions

Further research is warranted to explore:

- In vivo efficacy : Testing in animal models to confirm therapeutic potential.

- Mechanistic studies : Investigating specific pathways affected by the compound.

- Safety assessments : Evaluating toxicity profiles and pharmacokinetics.

Eigenschaften

IUPAC Name |

4-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O5S/c1-9-12(10(2)23-17-9)24(19,20)18-7-4-11(8-18)22-14-13(21-3)15-5-6-16-14/h5-6,11H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYINYKOYFANAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.